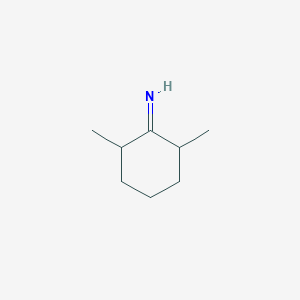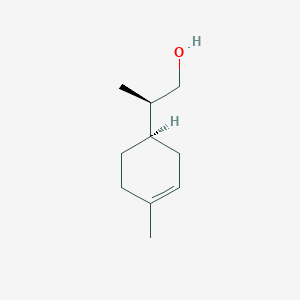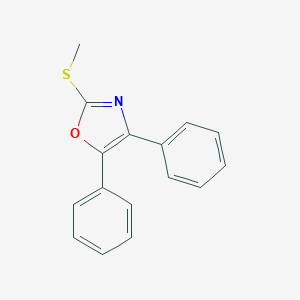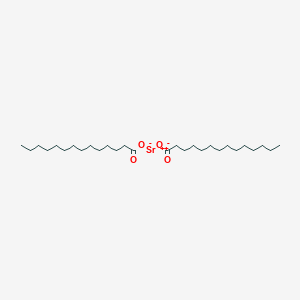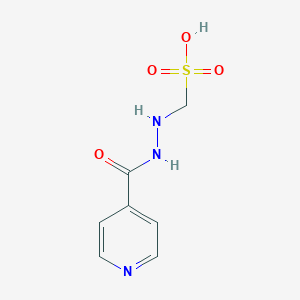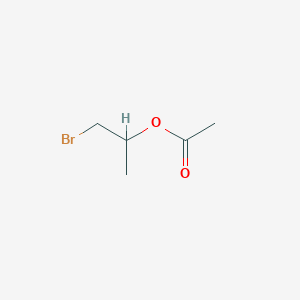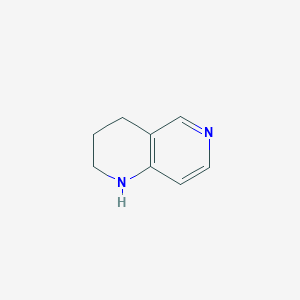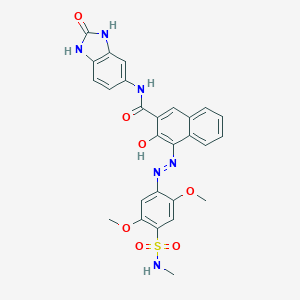
6-Butyl-3,8-dipropylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-3,8-dipropylquinoline, also known as BBPQ, is a chemical compound that belongs to the family of quinoline alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBPQ has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
6-Butyl-3,8-dipropylquinoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood. However, it has been proposed that 6-Butyl-3,8-dipropylquinoline exerts its biological activities through the inhibition of various enzymes and signaling pathways. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 6-Butyl-3,8-dipropylquinoline has also been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
6-Butyl-3,8-dipropylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Butyl-3,8-dipropylquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-Butyl-3,8-dipropylquinoline has also been extensively studied for its biological activities, which make it a potential candidate for use in various assays. However, there are also limitations to the use of 6-Butyl-3,8-dipropylquinoline in lab experiments. 6-Butyl-3,8-dipropylquinoline has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 6-Butyl-3,8-dipropylquinoline. One potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based antibiotics for the treatment of bacterial infections. Further studies are also needed to fully understand the mechanism of action of 6-Butyl-3,8-dipropylquinoline and its potential applications in scientific research.
Métodos De Síntesis
6-Butyl-3,8-dipropylquinoline can be synthesized through a multi-step process involving the reaction of butylamine with 2,4-pentanedione, followed by the reaction of the resulting compound with propylamine. The final step involves the cyclization of the compound to form 6-Butyl-3,8-dipropylquinoline. The synthesis of 6-Butyl-3,8-dipropylquinoline has been optimized to produce high yields of the compound with high purity.
Propiedades
Número CAS |
10371-98-9 |
|---|---|
Fórmula molecular |
C19H27N |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
6-butyl-3,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-15-11-17(9-6-3)19-18(12-15)13-16(8-5-2)14-20-19/h11-14H,4-10H2,1-3H3 |
Clave InChI |
YMVSKKUMAOFMJE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
SMILES canónico |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
Sinónimos |
6-Butyl-3,8-dipropylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



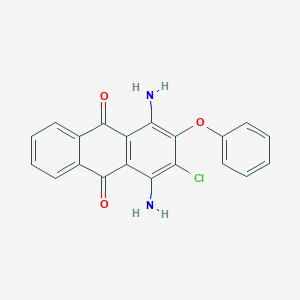
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
